2-Methyl-6-(p-tolyl)heptane-2,3-diol

Beschreibung

BenchChem offers high-quality 2-Methyl-6-(p-tolyl)heptane-2,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-6-(p-tolyl)heptane-2,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

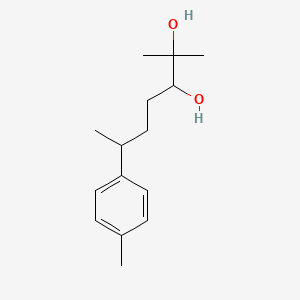

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-6-(4-methylphenyl)heptane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-11-5-8-13(9-6-11)12(2)7-10-14(16)15(3,4)17/h5-6,8-9,12,14,16-17H,7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAUXXMLNYMKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)CCC(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-6-(p-tolyl)heptane-2,3-diol

Abstract: This technical guide provides a comprehensive overview of the fundamental properties of 2-Methyl-6-(p-tolyl)heptane-2,3-diol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its chemical structure, physicochemical properties, and potential synthesis pathways. Furthermore, it explores prospective research directions, including potential biological activities and advanced analytical methodologies for its characterization. This guide aims to serve as a foundational resource for stimulating further investigation into this unique sesquiterpenoid diol.

Introduction and Overview

2-Methyl-6-(p-tolyl)heptane-2,3-diol is a sesquiterpenoid diol characterized by a heptane backbone substituted with a p-tolyl group, and vicinal diols at the C2 and C3 positions.[1] Its structure, combining a chiral aliphatic diol moiety with an aromatic group, suggests a molecule with potential for diverse chemical modifications and biological interactions. As a member of the vast family of sesquiterpenoids, which are known for their wide range of biological activities, this compound presents an interesting target for further study.[2][3] This guide consolidates the currently available information and provides a scientifically grounded framework for its future exploration.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 2-Methyl-6-(p-tolyl)heptane-2,3-diol is essential for its handling, formulation, and application in research settings. The following table summarizes its key computed and experimentally available properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄O₂ | [1][4] |

| Molecular Weight | 236.35 g/mol | [1][4] |

| IUPAC Name | 2-methyl-6-(4-methylphenyl)heptane-2,3-diol | [1] |

| CAS Number | 117421-22-4 | [4][5] |

| Appearance | Predicted to be a solid or oil | [6] |

| Boiling Point | ~366.3 °C at 760 mmHg | [4] |

| Density | ~1.0 g/cm³ | [4] |

| Flash Point | ~166.9 °C | [4] |

| LogP (Octanol/Water Partition Coefficient) | 2.76 - 2.9 | [1][4] |

| Storage Conditions | 2-8°C | [4] |

The presence of two hydroxyl groups suggests that 2-Methyl-6-(p-tolyl)heptane-2,3-diol is a polar molecule capable of acting as both a hydrogen bond donor and acceptor. This characteristic would likely confer some solubility in polar organic solvents. Its heptane backbone and p-tolyl group contribute to its lipophilicity, as indicated by the LogP value, suggesting solubility in non-polar organic solvents as well.

Structural Representation

The chemical structure of 2-Methyl-6-(p-tolyl)heptane-2,3-diol is depicted below.

Caption: 2D structure of 2-Methyl-6-(p-tolyl)heptane-2,3-diol.

Synthesis and Characterization

Hypothetical Synthesis Pathway

A logical precursor to 2-Methyl-6-(p-tolyl)heptane-2,3-diol is the corresponding alkene, 2-Methyl-6-(p-tolyl)hept-2-ene. The synthesis could therefore be envisioned as a two-step process:

-

Synthesis of the Alkene Precursor: This could be achieved through various established methods in organic chemistry, such as a Wittig reaction between a suitable phosphonium ylide and a ketone, or an elimination reaction from a corresponding haloalkane or alcohol.

-

Dihydroxylation of the Alkene: The conversion of the alkene to the vicinal diol is a key transformation. Several methods are available for this, with varying degrees of stereocontrol.

Caption: Proposed general synthesis workflow.

Potential Dihydroxylation Methodologies

-

Sharpless Asymmetric Dihydroxylation: For stereocontrolled synthesis, the Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective preparation of 1,2-diols from prochiral olefins.[7][8][9] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand.[9] The choice of ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) dictates the stereochemical outcome of the diol.[7]

-

Molybdenum-Catalyzed Diastereoselective Dihydroxylation: For substrates that are allylic alcohols, molybdenum-catalyzed dihydroxylation methods can provide excellent diastereocontrol, leading to the formation of 1,2,3-triols.[10][11][12] While our target is a diol, similar principles of substrate-directed reactions could be explored if a precursor with a directing group is used.

Protocol for Sharpless Asymmetric Dihydroxylation (General Example):

Disclaimer: This is a general protocol and would require optimization for the specific substrate.

-

To a stirred solution of the alkene (1.0 equiv) in a t-BuOH/H₂O (1:1) mixture, add the appropriate AD-mix (AD-mix-α or AD-mix-β, containing the osmium catalyst, chiral ligand, and re-oxidant).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by adding sodium sulfite and stir for an additional hour.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired diol.

Characterization Techniques

The structural elucidation and purity assessment of 2-Methyl-6-(p-tolyl)heptane-2,3-diol would rely on a combination of standard spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the carbon skeleton and the connectivity of the molecule. The chemical shifts of the protons and carbons attached to the hydroxyl groups would be of particular interest.

-

Mass Spectrometry (MS): GC-MS is a powerful technique for the analysis of sesquiterpenoids and would be suitable for determining the molecular weight and fragmentation pattern of the compound.[13][14][15] High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: The presence of the hydroxyl groups would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹.

-

Gas Chromatography (GC): GC can be used to assess the purity of the synthesized compound and to monitor the progress of the synthesis reaction.[14]

-

High-Performance Liquid Chromatography (HPLC): HPLC provides another method for purity assessment and can also be used for purification.

Potential Applications and Research Directions

While specific biological activities of 2-Methyl-6-(p-tolyl)heptane-2,3-diol have not been reported, its structural similarity to other biologically active sesquiterpenoids and curcumin derivatives suggests several promising avenues for investigation.

Potential Biological Activities

-

Anti-inflammatory Properties: Curcumin and its derivatives are well-known for their anti-inflammatory effects, which are mediated through the modulation of various signaling pathways, including the inhibition of pro-inflammatory cytokines like TNF-α and interleukins.[16][17][18][19][20] The p-tolyl group in our target compound is structurally related to the phenolic moieties in curcumin, suggesting that it may possess similar anti-inflammatory potential.

-

Antimicrobial Activity: Many sesquiterpenoids exhibit significant antibacterial and antifungal properties.[2][3][21][22] Research into the antimicrobial activity of 2-Methyl-6-(p-tolyl)heptane-2,3-diol against a panel of pathogenic bacteria and fungi could reveal its potential as a lead compound for new antimicrobial agents.

Proposed Research Workflow for Biological Evaluation

Caption: A workflow for investigating the biological activity of 2-Methyl-6-(p-tolyl)heptane-2,3-diol.

Conclusion

2-Methyl-6-(p-tolyl)heptane-2,3-diol is a structurally interesting sesquiterpenoid with potential for further investigation. This guide has consolidated the available information on its basic properties and proposed scientifically grounded pathways for its synthesis and biological evaluation. The insights provided herein are intended to serve as a catalyst for future research into this compound, which may hold promise in the fields of medicinal chemistry and drug discovery.

References

-

Agger, S., et al. (2008). GC-MS analysis of sesquiterpenoids produced by fusion-type terpene synthase NP2 from N. punctiforme. ResearchGate. Available at: [Link]

-

Su, S., & Wang, C. (2019). Molybdenum-Catalyzed Diastereoselective anti-Dihydroxylation of Secondary Allylic Alcohols. Organic Letters, 21(7), 2436–2440. Available at: [Link]

-

Su, S., & Wang, C. (2019). Molybdenum-Catalyzed Diastereoselective anti-Dihydroxylation of Secondary Allylic Alcohols. Organic Chemistry Portal. Available at: [Link]

-

MDPI. (2023). Polyphenols with Anti-Inflammatory Properties: Synthesis and Biological Activity of Novel Curcumin Derivatives. MDPI. Available at: [Link]

-

Su, S., & Wang, C. (2019). Molybdenum-Catalyzed Diastereoselective anti-Dihydroxylation of Secondary Allylic Alcohols. PubMed. Available at: [Link]

-

Li, W., et al. (2018). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. PubMed Central. Available at: [Link]

-

ResearchGate. (2019). Molybdenum-Catalyzed Diastereoselective anti-Dihydroxylation of Secondary Allylic Alcohols. ResearchGate. Available at: [Link]

-

Sci-Hub. (2000). Enhanced Stereoselectivity in the Catalytic Dihydroxylation of Acyclic Allylic Alcohols. Synlett. Available at: [Link]

-

PubChem. 2-Methyl-6-(p-tolyl)heptane-2,3-diol. PubChem. Available at: [Link]

-

Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. Available at: [Link]

-

MDPI. (2019). Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS. MDPI. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2019). Analysis of sesquiterpene hydrocarbons in grape berry exocarp (Vitis vinifera L.) using in vivo-labeling and comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS). PubMed. Available at: [Link]

-

RSC Publishing. (2021). Subtle hydrogen bonds: benchmarking with OH stretching fundamentals of vicinal diols in the gas phase. RSC Publishing. Available at: [Link]

-

ResearchGate. (2023). (PDF) Polyphenols with Anti-Inflammatory Properties: Synthesis and Biological Activity of Novel Curcumin Derivatives. ResearchGate. Available at: [Link]

-

PubMed Central. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. Available at: [Link]

-

ResearchGate. (2020). GC- MS analysis of sesquiterpenes (A), monoterpenes and diterpenes (B). ResearchGate. Available at: [Link]

-

Springer Nature Experiments. (2014). Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites. Springer Nature Experiments. Available at: [Link]

-

National Institutes of Health. (2022). Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity. National Institutes of Health. Available at: [Link]

-

Wikipedia. Sharpless asymmetric dihydroxylation. Wikipedia. Available at: [Link]

-

ACS Publications. (2001). The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. Journal of Chemical Education. Available at: [Link]

-

National Institutes of Health. (2021). Antimicrobial Diterpenes: Recent Development From Natural Sources. PubMed Central. Available at: [Link]

-

Royal Society of Chemistry. (2019). Deoxydehydration of vicinal diols by homogeneous catalysts: a mechanistic overview. Philosophical Transactions of the Royal Society A. Available at: [Link]

-

ResearchGate. (2023). Curcumin derivatives to determine their anti-inflammatory activity. ResearchGate. Available at: [Link]

-

Chemsrc. 2-Methyl-6-(p-tolyl)heptane-2,3-diol. Chemsrc. Available at: [Link]

-

MDPI. (2023). Curcumin and Its Derivatives as Potential Antimalarial and Anti-Inflammatory Agents: A Review on Structure–Activity Relationship and Mechanism of Action. MDPI. Available at: [Link]

-

PubMed Central. (2024). Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms. PubMed Central. Available at: [Link]

-

eScholarship.org. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. eScholarship.org. Available at: [Link]

-

NIST WebBook. 2-Methyl-6-(p-tolyl)hept-2-en-4-ol. NIST WebBook. Available at: [Link]

-

MDPI. (2021). Antimicrobial Activities of Sesquiterpene-Rich Essential Oils of Two Medicinal Plants, Lannea egregia and Emilia sonchifolia, from Nigeria. MDPI. Available at: [Link]

-

PubMed Central. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. PubMed Central. Available at: [Link]

-

ResearchGate. (2022). (PDF) A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. ResearchGate. Available at: [Link]

-

Cheméo. Chemical Properties of 2-Methyl-6-(p-tolyl)hept-2-en-4-ol (CAS 38142-57-3). Cheméo. Available at: [Link]

-

Cheméo. Chemical Properties of 6-(p-Tolyl)-2-methyl-2-heptenol, trans- (CAS 39599-18-3). Cheméo. Available at: [Link]

-

ACS Publications. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Bentham Open Archives. (2011). Chemical Composition and Product Quality Control of Turmeric (Curcuma longa L.). Bentham Open Archives. Available at: [Link]

-

Hilaris Publishing. (2020). Design, Synthesis and Characterization of Novel Curcumin Derivatives. Journal of Natural Products Chemistry & Research. Available at: [Link]

-

ResearchGate. (2020). Chemical structure of (a) ar-turmerone, (b) Curlone, (c) ar-curcumene. ResearchGate. Available at: [Link]

-

PubMed Central. (2023). A concise synthesis route to access bioactive natural products-dihydrocurcumins/1,7-diarylheptanoids. PubMed Central. Available at: [Link]

Sources

- 1. 2-Methyl-6-(p-tolyl)heptane-2,3-diol | C15H24O2 | CID 85569810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activities of Sesquiterpene-Rich Essential Oils of Two Medicinal Plants, Lannea egregia and Emilia sonchifolia, from Nigeria | MDPI [mdpi.com]

- 4. 2-Methyl-6-(p-tolyl)heptane-2,3-diol | CAS#:117421-22-4 | Chemsrc [chemsrc.com]

- 5. 2-Methyl-6-(p-tolyl)heptane-2,3-diol | 117421-22-4 [chemicalbook.com]

- 6. 2-Methyl-6-(p-tolyl)heptane-2,3-diol | CymitQuimica [cymitquimica.com]

- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 8. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 10. Molybdenum-Catalyzed Diastereoselective anti-Dihydroxylation of Secondary Allylic Alcohols [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Molybdenum-Catalyzed Diastereoselective anti-Dihydroxylation of Secondary Allylic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Analysis of sesquiterpene hydrocarbons in grape berry exocarp (Vitis vinifera L.) using in vivo-labeling and comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Polyphenols with Anti-Inflammatory Properties: Synthesis and Biological Activity of Novel Curcumin Derivatives [mdpi.com]

- 17. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Methyl-6-(p-tolyl)heptane-2,3-diol

Foreword: Navigating the Synthesis of a Novel Diol

Welcome to a detailed exploration of the synthesis of 2-Methyl-6-(p-tolyl)heptane-2,3-diol, a molecule of interest for its potential applications in fragrance, agrochemical, and pharmaceutical development.[1] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, field-proven perspective on a viable synthetic pathway. As direct synthesis protocols for this specific diol are not extensively documented in publicly available literature, this whitepaper proposes a robust and logical multi-step approach, grounded in well-established, high-yield chemical transformations. Our narrative emphasizes the "why" behind each experimental choice, ensuring a thorough understanding of the underlying chemical principles.

Strategic Overview: A Two-Phase Synthetic Approach

The synthesis of 2-Methyl-6-(p-tolyl)heptane-2,3-diol is most effectively approached in two distinct phases:

-

Phase 1: Construction of the Alkene Precursor. This initial phase focuses on the assembly of the carbon skeleton to form the requisite alkene, 2-methyl-6-(p-tolyl)hept-2-ene. This will be achieved through a Grignard reaction followed by a dehydration step.

-

Phase 2: Stereoselective Dihydroxylation. The second phase involves the critical introduction of the vicinal diol functionality onto the alkene backbone. For this, we will employ the highly reliable and stereoselective Sharpless Asymmetric Dihydroxylation.[2][3]

This strategic division allows for the isolation and purification of a key intermediate, the alkene, ensuring a clean and efficient final dihydroxylation step.

Caption: High-level overview of the two-phase synthetic strategy.

Phase 1: Synthesis of the Alkene Precursor, 2-Methyl-6-(p-tolyl)hept-2-ene

The cornerstone of this synthesis is the creation of a tetrasubstituted alkene, which will then be dihydroxylated. Our approach involves the synthesis of a ketone intermediate, followed by a Grignard reaction and subsequent dehydration.

Step 1.1: Synthesis of 5-Methyl-5-hexen-2-one

The initial building block for our synthesis is 5-methyl-5-hexen-2-one. This compound can be reliably synthesized via the alkylation of an acetoacetic ester with methallyl chloride.[4]

Protocol 1: Synthesis of 5-Methyl-5-hexen-2-one

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (molar eq.) | Volume/Mass |

| 2,4-Pentanedione | 100.12 | 1.0 | 13.75 g |

| Methallyl chloride | 90.55 | 1.0 | 11.25 g |

| Anhydrous Potassium Carbonate | 138.21 | 1.2 | 19.5 g |

| Anhydrous Ethanol | 46.07 | - | 75 mL |

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous potassium carbonate (19.5 g), methallyl chloride (11.25 g), 2,4-pentanedione (13.75 g), and anhydrous ethanol (75 mL).[4]

-

Heat the mixture to reflux and maintain for approximately 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with a small amount of ethanol.

-

The resulting ketoester is then hydrolyzed and decarboxylated by refluxing with an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[4]

-

After hydrolysis, the mixture is acidified and the product, 5-methyl-5-hexen-2-one, is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure 5-methyl-5-hexen-2-one.[4]

Step 1.2: Grignard Reaction and Dehydration to form 2-Methyl-6-(p-tolyl)hept-2-ene

With the ketone in hand, the next crucial step is the addition of the p-tolyl group via a Grignard reaction. This will be followed by dehydration of the resulting tertiary alcohol to form the desired alkene.

Protocol 2: Synthesis of 2-Methyl-6-(p-tolyl)hept-2-ene

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (molar eq.) | Volume/Mass |

| Magnesium Turnings | 24.31 | 1.2 | Calculate based on p-bromotoluene |

| p-Bromotoluene | 171.04 | 1.0 | Starting amount |

| Anhydrous THF | 72.11 | - | Sufficient for dissolution |

| 5-Methyl-5-hexen-2-one | 112.17 | 1.0 | Calculate based on p-bromotoluene |

| Sulfuric Acid (conc.) | 98.08 | Catalytic | Small amount |

Methodology:

-

Preparation of p-Tolylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.[5] Add a solution of p-bromotoluene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reagent formation.[5][6][7] Gentle heating may be required to start the reaction.[5] Once initiated, add the remaining p-bromotoluene solution at a rate that maintains a gentle reflux.[5] After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.[5]

-

Grignard Addition: Cool the freshly prepared p-tolylmagnesium bromide solution in an ice bath. Add a solution of 5-methyl-5-hexen-2-one in anhydrous THF dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Dehydration: After removing the solvent, the crude tertiary alcohol is subjected to dehydration. This can be achieved by heating the alcohol with a catalytic amount of a strong acid, such as sulfuric acid, and distilling the resulting alkene.

-

The collected distillate is then washed, dried, and purified by fractional distillation to yield pure 2-methyl-6-(p-tolyl)hept-2-ene.

Caption: Detailed workflow for the synthesis of the alkene precursor.

Phase 2: Sharpless Asymmetric Dihydroxylation

The final and most critical step is the stereoselective dihydroxylation of 2-methyl-6-(p-tolyl)hept-2-ene. The Sharpless Asymmetric Dihydroxylation is the method of choice due to its high reliability, predictability, and the commercial availability of the catalyst systems as "AD-mix" formulations.[8][9][10] These mixes contain the osmium catalyst, a chiral ligand, a re-oxidant (potassium ferricyanide), and a base (potassium carbonate).[8][10][11]

Understanding the Stereoselectivity: AD-mix-α vs. AD-mix-β

The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is produced.[8][12]

-

AD-mix-α contains the ligand (DHQ)₂PHAL.

-

AD-mix-β contains the pseudoenantiomeric ligand (DHQD)₂PHAL.

A useful mnemonic helps predict the stereochemical outcome: when the alkene is drawn horizontally, AD-mix-β adds the two hydroxyl groups to the top face, while AD-mix-α adds them to the bottom face.[12] For our trisubstituted alkene, the facial selectivity will determine the absolute configuration of the two newly formed stereocenters.

Protocol 3: Sharpless Asymmetric Dihydroxylation of 2-Methyl-6-(p-tolyl)hept-2-ene

| Reagent/Solvent | Amount (per mmol of alkene) |

| 2-Methyl-6-(p-tolyl)hept-2-ene | 1.0 mmol |

| AD-mix-α or AD-mix-β | ~1.4 g |

| tert-Butanol | 5 mL |

| Water | 5 mL |

| Sodium Sulfite | ~1.5 g |

Methodology:

-

In a flask, prepare a solvent mixture of tert-butanol and water (1:1 ratio, 10 mL total per mmol of alkene).

-

Add the AD-mix (either α or β, approximately 1.4 g per mmol of alkene) to the solvent and stir until the two phases are present and the mixture is a pale yellow/orange color.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the alkene, 2-methyl-6-(p-tolyl)hept-2-ene, to the stirred mixture.

-

Allow the reaction to stir vigorously at 0 °C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by adding solid sodium sulfite (~1.5 g per mmol of alkene) and stir for an additional hour.

-

Extract the product with an organic solvent such as ethyl acetate. The layers should be separated, and the aqueous layer extracted two more times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purification: The crude diol can be purified by flash column chromatography on silica gel to yield the final product, 2-Methyl-6-(p-tolyl)heptane-2,3-diol.[13]

Caption: Mechanism of the Sharpless Asymmetric Dihydroxylation.[2]

Characterization and Validation

The successful synthesis of 2-Methyl-6-(p-tolyl)heptane-2,3-diol and its intermediates should be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the hydroxyl groups in the final product.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the diol product.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive and scientifically sound synthetic route to 2-Methyl-6-(p-tolyl)heptane-2,3-diol. By leveraging well-established reactions such as the Grignard reaction and the powerful Sharpless Asymmetric Dihydroxylation, researchers can reliably access this target molecule with a high degree of stereocontrol. The protocols provided herein are intended to serve as a robust starting point for laboratory synthesis. Further optimization of reaction conditions, such as temperature, reaction time, and purification methods, may lead to improved yields and efficiency. The successful synthesis of this diol will undoubtedly open new avenues for its evaluation in various industrial and academic applications.

References

-

Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Available at: [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Available at: [Link]

-

RSC Publishing. (n.d.). Tungsten Wittig reagents: an efficient synthesis of α-functionalised tri- and tetrasubstituted alkenes. Available at: [Link]

-

Grokipedia. (2026). AD-mix. Available at: [Link]

-

ResearchGate. (n.d.). The synthesis of tetrasubstituted alkenes by boron‐Wittig reaction is possible via silyl intermediates. Available at: [Link]

-

MDPI. (n.d.). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Available at: [Link]

-

University of Massachusetts Lowell. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

-

Chem-Station. (2014). Sharpless Asymmetric Dihydroxylation (Sharpless AD). Available at: [Link]

-

Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Available at: [Link]

-

National Institutes of Health. (n.d.). Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst. Available at: [Link]

-

Hongsheng Sci-Tech Development Co. Ltd. (n.d.). p-Tolylmagnesium Bromide,4294-57-9 manufacture. Available at: [Link]

-

PubMed Central. (n.d.). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Available at: [Link]

-

The Good Scents Company. (n.d.). 5-methyl-5-hexen-2-one, 3240-09-3. Available at: [Link]

-

LookChem. (n.d.). 5-Methyl-5-hexen-2-ol. Available at: [Link]

-

The Scripps Research Institute. (n.d.). Publications * Sharpless Lab. Available at: [Link]

- Google Patents. (n.d.). FR2371411A1 - 2-METHYL-2-HEPTENE-6-ONE PREPARATION PROCESS.

- Google Patents. (n.d.). CN116803967A - Method for preparing vicinal diols by oxidation of olefins.

-

The Royal Society of Chemistry. (2019). Deoxydehydration of vicinal diols by homogeneous catalysts: a mechanistic overview. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Available at: [Link]

-

MySkinRecipes. (n.d.). 2-Methyl-6-(p-tolyl)heptane-2,3-diol. Available at: [Link]

-

ResearchGate. (n.d.). Purification of diols from aqueous and organic systems in comparison. Available at: [Link]

-

Chemsrc. (2025). 2-Methyl-6-(p-tolyl)heptane-2,3-diol | CAS#:117421-22-4. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-Methyl-6-(4-tolyl)hept-1-ene (III), 2-Methyl-6-(2-oxo-4- methylcyclohex-3-en-1-yl)-1-heptanol (VII) and 2-Methyl-6-(2-oxo-. Available at: [Link]

-

NIST WebBook. (n.d.). 2-Methyl-6-(p-tolyl)hept-2-en-4-ol. Available at: [Link]

-

American Chemical Society. (2026). Synthesis of Axially Chiral Allenes by Pd-Catalyzed Thianthrene-Mediated Functionalization of Alkynes with Arenes. Available at: [Link]

-

PubChem. (n.d.). (2E)-2-Methyl-6-(4-methylphenyl)-2-hepten-1-ol | C15H22O. Available at: [Link]

Sources

- 1. 2-Methyl-6-(p-tolyl)heptane-2,3-diol [myskinrecipes.com]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. odinity.com [odinity.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. P-TOLYLMAGNESIUM BROMIDE | 4294-57-9 [chemicalbook.com]

- 7. 对甲苯基溴化镁 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Methyl-6-(p-tolyl)heptane-2,3-diol (CAS: 117421-22-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the ever-evolving landscape of natural product chemistry and drug discovery, sesquiterpenoids represent a class of compounds with immense therapeutic potential. This guide provides a comprehensive technical overview of a specific sesquiterpenoid diol, 2-Methyl-6-(p-tolyl)heptane-2,3-diol. While this molecule is commercially available as a reference standard and has been identified in natural sources, detailed synthetic and biological data in peer-reviewed literature is sparse. This document, therefore, aims to bridge this gap by presenting a scientifically grounded guide that combines established chemical principles with predictive analysis. We will delve into a plausible synthetic pathway, offer predicted characterization data, and explore the potential biological significance of this molecule, providing a solid foundation for researchers and drug development professionals interested in this and related compounds.

Molecular Overview

2-Methyl-6-(p-tolyl)heptane-2,3-diol is a sesquiterpenoid, a class of C15 isoprenoids, characterized by a heptane backbone with a tolyl substituent.[1] The presence of a vicinal diol (two hydroxyl groups on adjacent carbons) is a key structural feature that dictates its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 117421-22-4 | [2][3] |

| Molecular Formula | C₁₅H₂₄O₂ | [2][4] |

| Molecular Weight | 236.35 g/mol | [2][4] |

| Appearance | Oil or Solid | [1][5] |

| Density | ~1.0 g/cm³ | [2][4] |

| Boiling Point | 366.3 ± 30.0 °C at 760 mmHg | [2][4] |

| Flash Point | 166.9 °C | [4] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | [6] |

| Natural Source | Fruits of Cinanmomum chartophyllum | [1][6] |

Synthesis and Mechanism

Proposed Synthetic Workflow: Dihydroxylation of 2-Methyl-6-(p-tolyl)hept-2-ene

The dihydroxylation of an alkene can be achieved via several methods, with osmium tetroxide-catalyzed dihydroxylation being a reliable method for syn-dihydroxylation.

Caption: Proposed synthetic workflow for 2-Methyl-6-(p-tolyl)heptane-2,3-diol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Methyl-6-(p-tolyl)hept-2-ene (Precursor)

-

Grignard Reaction: To a solution of 6-methylhept-5-en-2-one in anhydrous diethyl ether, add a solution of p-tolylmagnesium bromide (prepared from 4-bromotoluene and magnesium turnings) dropwise at 0°C.

-

Workup: After the reaction is complete, quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dehydration: The resulting tertiary alcohol is then subjected to acid-catalyzed dehydration (e.g., using a catalytic amount of sulfuric acid and heat) to yield the alkene, 2-methyl-6-(p-tolyl)hept-2-ene.

-

Purification: The crude alkene is purified by column chromatography on silica gel.

Step 2: Dihydroxylation

-

Reaction Setup: Dissolve the purified 2-methyl-6-(p-tolyl)hept-2-ene in a mixture of acetone and water.

-

Reagent Addition: Add N-methylmorpholine N-oxide (NMO) as a co-oxidant, followed by a catalytic amount of osmium tetroxide (as a solution in toluene).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding sodium sulfite.

-

Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by flash chromatography to yield 2-methyl-6-(p-tolyl)heptane-2,3-diol.

Causality Behind Experimental Choices

-

Grignard Reaction: This is a classic and highly effective method for forming carbon-carbon bonds, ideal for constructing the basic carbon skeleton of the target molecule from commercially available starting materials.

-

Acid-Catalyzed Dehydration: A standard and efficient method for the conversion of tertiary alcohols to alkenes.

-

Osmium Tetroxide/NMO: This catalytic system is chosen for its high yield and stereospecificity in producing syn-diols. The use of a catalytic amount of the toxic and expensive osmium tetroxide with a stoichiometric amount of the inexpensive and less hazardous NMO makes the process more practical and safer.

Characterization and Data Presentation

While experimental spectroscopic data for 2-Methyl-6-(p-tolyl)heptane-2,3-diol is not publicly available, we can predict the key spectral features based on its structure and data from analogous compounds.

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.2 | d | 2H | Aromatic protons (ortho to CH₃) |

| ~7.0-7.1 | d | 2H | Aromatic protons (meta to CH₃) |

| ~3.4-3.6 | m | 1H | CH-OH |

| ~2.5-2.7 | m | 1H | CH-(p-tolyl) |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~1.3-1.6 | m | 4H | -CH₂-CH₂- |

| ~1.2 | s | 3H | C(OH)-CH₃ |

| ~1.1 | s | 3H | C(OH)-CH₃ |

| ~0.9 | d | 3H | CH(CH₃) |

| ~2.0-3.0 (broad) | s | 2H | -OH |

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Aromatic C (quaternary, attached to alkyl) |

| ~136 | Aromatic C (quaternary, attached to CH₃) |

| ~129 | Aromatic CH (ortho to alkyl) |

| ~127 | Aromatic CH (meta to alkyl) |

| ~75-78 | C-OH (quaternary) |

| ~72-75 | CH-OH |

| ~40-45 | CH-(p-tolyl) |

| ~35-40 | -CH₂- |

| ~25-30 | -CH₂- |

| ~20-25 | C(OH)-(CH₃)₂ |

| ~21 | Ar-CH₃ |

| ~18-22 | CH(CH₃) |

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3600-3200 (broad) | O-H stretch (hydroxyl) |

| 3100-3000 | C-H stretch (aromatic) |

| 2960-2850 | C-H stretch (aliphatic) |

| 1610, 1515 | C=C stretch (aromatic) |

| 1100-1000 | C-O stretch (alcohol) |

Potential Biological Activity and Applications

As a sesquiterpenoid diol, 2-Methyl-6-(p-tolyl)heptane-2,3-diol is a member of a class of compounds known for a wide range of biological activities. While specific studies on this compound are limited, we can infer its potential based on the activities of structurally related molecules.

Anti-inflammatory and Immunomodulatory Effects

Sesquiterpenoids are well-documented for their anti-inflammatory properties. Many exert their effects by modulating key signaling pathways involved in inflammation.

Caption: Potential anti-inflammatory mechanism of action.

The diol functionality may contribute to interactions with cellular targets, potentially inhibiting enzymes or transcription factors like NF-κB, which is a central regulator of the inflammatory response.

Antimicrobial and Insecticidal Activity

Natural products isolated from Cinnamomum species are known for their antimicrobial and insecticidal properties. The lipophilic nature of the heptane chain combined with the polar hydroxyl groups could allow 2-Methyl-6-(p-tolyl)heptane-2,3-diol to disrupt microbial cell membranes or interfere with insect metabolic processes.

Applications in Fragrance and as a Synthetic Intermediate

The compound is reportedly used in the fragrance industry.[2] Its structural features also make it a valuable intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[2] The vicinal diol can be readily converted to other functional groups, such as epoxides or aldehydes, providing a versatile scaffold for further chemical modification.

Conclusion and Future Directions

2-Methyl-6-(p-tolyl)heptane-2,3-diol is a fascinating sesquiterpenoid with a range of potential applications. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and predicted characterization data. While this information serves as a valuable resource, further experimental validation is necessary. Future research should focus on:

-

Confirmation of the proposed synthetic route and optimization of reaction conditions.

-

Full spectroscopic characterization of the synthesized compound to confirm its structure and provide a reference for future studies.

-

In-depth biological evaluation to explore its anti-inflammatory, antimicrobial, and other potential therapeutic activities, including mechanism of action studies.

By filling these knowledge gaps, the scientific community can fully unlock the potential of this and other related natural products.

References

- 2-Methyl-6-(p-tolyl)heptane-2,3-diol - Smolecule. (2024-02-18).

- 2-Methyl-6-(p-tolyl)heptane-2,3-diol - MySkinRecipes. (n.d.).

- CAS 117421-22-4 2-Methyl-6-(p-tolyl)heptane-2,3-diol - BOC Sciences. (n.d.).

- 2-Methyl-6-(p-tolyl)heptane-2,3-diol | CAS:117421-22-4 - ChemFaces. (n.d.).

- 2-Methyl-6-(p-tolyl)heptane-2,3-diol - PubChem. (n.d.).

- 2-Methyl-6-(p-tolyl)heptane-2,3-diol | CAS#:117421-22-4 | Chemsrc. (2025-08-26).

- 117421-22-4 | Chemical Name : 2-Methyl-6-(p-tolyl)

- 2-Methyl-6-(p-tolyl)heptane-2,3-diol | 117421-22-4 - ChemicalBook. (n.d.).

- 2-Methyl-6-(p-tolyl)heptane-2,3-diol | CymitQuimica. (n.d.).

Sources

- 1. Diol synthesis by dihydroxylation [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Direct production of dihydroxylated sesquiterpenoids by a maize terpene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]

- 5. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Natural Occurrence and Analysis of 2-Methyl-6-(p-tolyl)heptane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, biosynthetic context, and analytical methodologies for the bisabolane sesquiterpenoid, 2-Methyl-6-(p-tolyl)heptane-2,3-diol. While direct research on this specific molecule is nascent, this document synthesizes available data, including its confirmed isolation from Cinanmomum chartophyllum, and contextualizes it within the broader field of sesquiterpenoid chemistry. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the potential of this and related compounds. We will delve into its likely biosynthetic origins, propose a robust framework for its extraction and isolation based on established phytochemical techniques, and discuss potential avenues for biological activity screening.

Introduction: The Significance of Bisabolane Sesquiterpenoids

Sesquiterpenoids, a diverse class of C15 isoprenoids, are a cornerstone of natural product chemistry, exhibiting a vast array of chemical structures and biological activities. Among these, the bisabolane-type sesquiterpenoids are notable for their characteristic monocyclic structure and a wide range of pharmacological properties, including antibacterial, anti-inflammatory, and cytotoxic effects.[1][2] The functionalization of the bisabolane skeleton, such as the introduction of diol moieties, can significantly influence the molecule's polarity, solubility, and bioactivity, making compounds like 2-Methyl-6-(p-tolyl)heptane-2,3-diol compelling targets for further investigation.

This guide focuses specifically on 2-Methyl-6-(p-tolyl)heptane-2,3-diol, a molecule whose natural origins have only recently been elucidated. By providing a detailed account of its known source and a scientifically grounded approach to its study, we aim to catalyze further research into its chemical properties and therapeutic potential.

Confirmed Natural Source: Cinanmomum chartophyllum

The sole confirmed natural source of 2-Methyl-6-(p-tolyl)heptane-2,3-diol is the fruit of Cinanmomum chartophyllum H. W. Li, a plant belonging to the Lauraceae family.[3] A 2017 master's thesis by Y. W. Xu detailed the phytochemical investigation of the ethanol extract of C. chartophyllum fruits, leading to the isolation and identification of 32 known compounds, including the target molecule.[3] This finding is significant as it places the compound within a genus renowned for its rich and diverse secondary metabolite profile. The Cinnamomum genus is a well-established source of various terpenoids, which have been shown to possess a range of biological activities.[4]

Table 1: Summary of Key Information for 2-Methyl-6-(p-tolyl)heptane-2,3-diol

| Property | Value | Source |

| IUPAC Name | 2-Methyl-6-(4-methylphenyl)heptane-2,3-diol | PubChem[5] |

| Molecular Formula | C₁₅H₂₄O₂ | PubChem[5] |

| Molecular Weight | 236.35 g/mol | PubChem[5] |

| CAS Number | 117421-22-4 | CymitQuimica[6] |

| Confirmed Natural Source | Fruits of Cinanmomum chartophyllum H. W. Li | Xu, Y. W. (2017)[3] |

| Compound Class | Bisabolane Sesquiterpenoid Diol | Inferred from structure |

Biosynthetic Pathway: A Hypothetical Framework

The biosynthesis of sesquiterpenoids universally proceeds from the C15 precursor, farnesyl diphosphate (FPP), which is itself derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. The immense structural diversity of sesquiterpenoids arises from the complex cyclization and rearrangement reactions catalyzed by sesquiterpene synthases, followed by tailoring enzymes such as cytochrome P450s and reductases.

For 2-Methyl-6-(p-tolyl)heptane-2,3-diol, a plausible biosynthetic pathway can be hypothesized based on the known formation of bisabolane-type structures.

Figure 1: A proposed biosynthetic pathway for 2-Methyl-6-(p-tolyl)heptane-2,3-diol.

This proposed pathway begins with the formation of FPP, which then undergoes cyclization to form a bisabolyl cation intermediate. Subsequent rearrangement and deprotonation would yield a bisabolene-type hydrocarbon backbone. The final steps would involve oxidation, likely catalyzed by cytochrome P450 monooxygenases and potentially hydratases, to introduce the diol functionality at the C-2 and C-3 positions. The specific enzymes involved in this pathway in C. chartophyllum remain to be identified.

Experimental Protocols: A Guide to Extraction, Isolation, and Characterization

While the specific protocol for the isolation of 2-Methyl-6-(p-tolyl)heptane-2,3-diol from Cinanmomum chartophyllum is not publicly available in full detail, a robust methodology can be constructed based on the information from the thesis abstract by Xu (2017) and standard practices for the isolation of sesquiterpenoids from plant material.[3][4][7][8]

Figure 2: A generalized workflow for the isolation of 2-Methyl-6-(p-tolyl)heptane-2,3-diol.

Step-by-Step Methodology

Part 1: Extraction and Fractionation

-

Preparation of Plant Material: Obtain dried fruits of Cinanmomum chartophyllum. Grind the material to a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: Macerate the powdered fruit material in 95% ethanol at room temperature with occasional agitation for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with petroleum ether and then ethyl acetate. This will separate compounds based on polarity. Given its diol structure, 2-Methyl-6-(p-tolyl)heptane-2,3-diol is expected to be enriched in the ethyl acetate fraction.

Part 2: Chromatographic Purification

-

Silica Gel Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on a silica gel (100-200 mesh) column. Elute with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Thin-Layer Chromatography (TLC) Analysis: Monitor the collected fractions by TLC, visualizing the spots under UV light and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid). Pool fractions with similar TLC profiles.

-

Sephadex LH-20 Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating compounds based on size and removing pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step should be performed using preparative HPLC on a C18 column with a mobile phase of methanol and water or acetonitrile and water. This will yield the pure compound.

Part 3: Structural Characterization

-

Mass Spectrometry (MS): Obtain the high-resolution mass spectrum (HR-ESI-MS) to confirm the molecular formula (C₁₅H₂₄O₂).

Potential Biological Activities: An Outlook

Currently, there is no specific biological activity data published for 2-Methyl-6-(p-tolyl)heptane-2,3-diol. However, based on the known activities of other bisabolane sesquiterpenoids, several avenues of investigation are warranted.[1][2][9][10][11]

-

Antimicrobial Activity: Many sesquiterpenoids from the Cinnamomum genus have demonstrated antibacterial and antifungal properties.[12] Screening against a panel of pathogenic bacteria and fungi would be a logical first step.

-

Anti-inflammatory Activity: Anti-inflammatory effects are a common feature of bisabolane sesquiterpenoids.[1][2] Assays to measure the inhibition of inflammatory mediators such as nitric oxide (NO) and prostaglandins would be highly relevant.

-

Cytotoxic Activity: The potential for cytotoxic activity against various cancer cell lines should be investigated, as this is a known property of many sesquiterpenoids.[2]

The presence of the vicinal diol group could also impart unique biological properties, potentially influencing interactions with cellular targets.

Conclusion and Future Directions

2-Methyl-6-(p-tolyl)heptane-2,3-diol is a naturally occurring bisabolane sesquiterpenoid with a confirmed source in the fruits of Cinanmomum chartophyllum. While research on this specific compound is in its infancy, its chemical structure and origin suggest it may possess interesting biological activities. This guide provides a comprehensive framework for its study, from a hypothesized biosynthetic pathway to a detailed, practical protocol for its isolation and characterization.

Future research should focus on:

-

The full publication of the detailed isolation procedure and complete spectral data for 2-Methyl-6-(p-tolyl)heptane-2,3-diol.

-

Systematic screening of the compound for a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.

-

Investigation of the biosynthetic enzymes in Cinanmomum chartophyllum responsible for its formation.

-

Synthesis of the compound and its analogs to enable more extensive biological evaluation and structure-activity relationship studies.

By building upon the foundational knowledge presented here, the scientific community can further explore the potential of this and other novel natural products for applications in medicine and drug development.

References

- Chen, Y., Zhu, H., Xu, L., Wang, S., Liu, S., Liu, G., Luo, W., Cao, G., & Zhang, Z. (2021). Antimicrobial and cytotoxic phenolic bisabolane sesquiterpenoids from the fungus Aspergillus flavipes 297. Fitoterapia, 155, 105038.

- Xu, Y. W. (2017). Research On Chemical Constituents Of Cinnamomum Chartophyllum H. W. Li. (Master's thesis).

- Li, Y., et al. (2021). A new polychiral bisabolane with a 10,11-diol moiety named bisabolanoic acid A was isolated from the mangrove-derived endophytic fungus Colletotrichum sp. SCSIO KcB3-2. Marine Drugs, 19(5), 269.

- Chen, X., et al. (2021). Bisabolane-type sesquiterpenoids: Structural diversity and biological activity. Phytochemistry, 192, 112927.

- Jiang, D., et al. (2020). New phenolic bisabolane sesquiterpenoids discovered from the marine-derived fungus Aspergillus sydowii assisted by molecular networking and SMART strategies.

- Muhammad, I., et al. (2021). Camganoids A and B, two new sesquiterpenes with different carbon skeletons isolated from fruits of Cinnamomum migao. Phytochemistry Letters, 45, 104-108.

-

Request PDF. (n.d.). Bisabolane-type sesquiterpenoids: Structural diversity and biological activity. Retrieved from [Link]

- Guoruoluo, Y., et al. (2017). Isolation and Characterization of Sesquiterpenoids from Cassia Buds and Their Antimicrobial Activities. Journal of Agricultural and Food Chemistry, 65(28), 5614–5619.

- Setyowati, H., et al. (2022). Extraction, Chemical Compositions and Biological Activities of Essential Oils of Cinnamomum verum Cultivated in Vietnam. Molecules, 27(17), 5548.

-

PubChem. (n.d.). 2-Methyl-6-(p-tolyl)heptane-2,3-diol. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Methyl-6-(p-tolyl)heptane-2,3-diol. Retrieved from [Link]

- Nasulhah Kasim, N., et al. (2023). A Review on Extraction, Antimicrobial Activities and Toxicology of Cinnamomum cassia in Future Food Protection. Molecules, 28(7), 3163.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Razali, N., et al. (2015). Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum). Procedia Chemistry, 16, 104-110.

Sources

- 1. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globethesis.com [globethesis.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Methyl-6-(p-tolyl)heptane-2,3-diol | C15H24O2 | CID 85569810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-6-(p-tolyl)heptane-2,3-diol | CymitQuimica [cymitquimica.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) – Oriental Journal of Chemistry [orientjchem.org]

- 9. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]

- 10. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to Investigating the Potential Biological Activity of 2-Methyl-6-(p-tolyl)heptane-2,3-diol

Abstract

2-Methyl-6-(p-tolyl)heptane-2,3-diol is a vicinal diol identified as a natural product in the fruits of Cinanmomum chartophyllum[1]. While its structure is defined, its pharmacological profile remains largely unexplored. This technical guide presents a structured, hypothesis-driven framework for the comprehensive evaluation of its potential biological activities. Drawing from the known bioactivities of structurally related compounds, such as diarylheptanoids and other vicinal diols, we propose a tiered investigational approach. This document serves as a roadmap for researchers in drug discovery and pharmacology, detailing a logical progression from broad-spectrum in vitro screening to targeted mechanism-of-action studies. We provide field-proven, self-validating experimental protocols, data interpretation frameworks, and the scientific rationale underpinning each stage of the investigation.

Introduction and Rationale

The quest for novel therapeutic agents frequently turns to natural products, which offer immense structural diversity and biological relevance. 2-Methyl-6-(p-tolyl)heptane-2,3-diol presents an intriguing scaffold for investigation. Its key structural features provide a compelling rationale for systematic screening:

-

Vicinal Diol Moiety: Vicinal diols are metabolites of epoxy fatty acids, and while often considered inactive detoxification products, recent evidence suggests they can possess significant biological activity, including the promotion of inflammation, which may counteract the effects of their parent epoxides[2]. This duality warrants a thorough investigation.

-

Heptane Backbone with Aryl Substitution: This structure is reminiscent of diarylheptanoids, a class of plant secondary metabolites known for a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, and antioxidant activities[3][4][5].

-

p-Tolyl Group: The presence of a p-tolyl group can influence the compound's lipophilicity and steric interactions with biological targets. Various compounds incorporating this moiety have demonstrated potent antiproliferative activity against human cancer cell lines[6][7].

Given this structural context, we hypothesize that 2-Methyl-6-(p-tolyl)heptane-2,3-diol may possess latent cytotoxic and/or antimicrobial properties. This guide outlines a robust workflow to test this hypothesis, beginning with broad screening and narrowing to specific mechanistic inquiries.

Logical Workflow for Bioactivity Screening

The proposed investigation follows a tiered approach, designed to efficiently screen for activity and subsequently elucidate the mechanism of action for any observed effects. This workflow ensures that resources are directed toward the most promising avenues of research.

Caption: Hypothesized intrinsic apoptosis pathway induced by 2-Methyl-6-(p-tolyl)heptane-2,3-diol.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded strategy for the initial biological characterization of 2-Methyl-6-(p-tolyl)heptane-2,3-diol. The tiered workflow ensures a cost-effective and logical progression from broad screening to detailed mechanistic studies. Positive results, particularly the demonstration of selective cytotoxicity via apoptosis, would establish this compound as a promising lead for further preclinical development.

Future work would involve expanding the cell line panel, performing cell cycle analysis, and ultimately progressing to in vivo efficacy and toxicity studies in relevant animal models. The protocols and frameworks presented here form the critical first step in unlocking the therapeutic potential of this novel natural product.

References

-

CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [8]2. Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. [9]3. UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [10]4. BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. [11]5. Creative Bioarray. Caspase Activity Assay. [12]6. Scribd. In Vitro Cytotoxicity Assay Protocol. [13]7. Abcam. Apoptosis western blot guide. 8. BenchChem. Application Note: Western Blot Protocol for the Detection of Apoptosis Markers Following Taxacin Treatment. [14]9. Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [15]10. National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [16]11. Roche. MTT Assay Protocol for Cell Viability and Proliferation. 12. Microbe Online. Broth Dilution Method for MIC Determination. [17]13. YouTube. Apoptosis assays: western blots. [18]14. MI - Microbiology. Broth Microdilution. [19]15. Abcam. Caspase-3 Assay Kit (Colorimetric) (ab39401). [20]16. National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [21]17. ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. [22]18. National Center for Biotechnology Information. Caspase Protocols in Mice. [23]19. Abcam. MTT assay protocol. [24]20. ATCC. MTT Cell Proliferation Assay. [25]21. Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [26]22. PubMed. Determination of Caspase Activation by Western Blot. [27]23. Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [28]24. U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [29]25. Slideshare. Broth microdilution reference methodology. [30]26. National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [31]27. Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [32]28. MP Biomedicals. Caspase 3 Activity Assay Kit. [33]29. Apec.org. Antimicrobial Susceptibility Testing. [34]30. National Center for Biotechnology Information. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. [3]31. University of Regensburg. Synthesis of natural and non-natural diarylheptanoids and evaluation of their neuroprotective activity. [4]32. MySkinRecipes. 2-Methyl-6-(p-tolyl)heptane-2,3-diol. [35]33. PubMed Central. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression. [2]34. PubMed. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. [6]35. MDPI. New Plant Growth Regulators of Benzimidazole Series. [7]36. CymitQuimica. 2-Methyl-6-(p-tolyl)heptane-2,3-diol. [36]37. ChemicalBook. 2-Methyl-6-(p-tolyl)heptane-2,3-diol | 117421-22-4. [37]38. MDPI. Unveiling the Potential of Plant-Derived Diarylheptanoids and Their Derivatives in Bio-Based Polyurethane Compositions. [5]39. ChemFaces. 2-Methyl-6-(p-tolyl)heptane-2,3-diol | CAS:117421-22-4.

Sources

- 1. 2-Methyl-6-(p-tolyl)heptane-2,3-diol | CAS:117421-22-4 | Manufacturer ChemFaces [chemfaces.com]

- 2. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. Unveiling the Potential of Plant-Derived Diarylheptanoids and Their Derivatives in Bio-Based Polyurethane Compositions | MDPI [mdpi.com]

- 6. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. scribd.com [scribd.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. nih.org.pk [nih.org.pk]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Broth Microdilution | MI [microbiology.mlsascp.com]

- 20. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. atcc.org [atcc.org]

- 26. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 27. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. protocols.io [protocols.io]

- 29. fda.gov [fda.gov]

- 30. Broth microdilution reference methodology | PDF [slideshare.net]

- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 33. mpbio.com [mpbio.com]

- 34. apec.org [apec.org]

- 35. 2-Methyl-6-(p-tolyl)heptane-2,3-diol [myskinrecipes.com]

- 36. 2-Methyl-6-(p-tolyl)heptane-2,3-diol | CymitQuimica [cymitquimica.com]

- 37. 2-Methyl-6-(p-tolyl)heptane-2,3-diol | 117421-22-4 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Esterification of 2-Methyl-6-(p-tolyl)heptane-2,3-diol

Introduction: Navigating the Challenges of Esterifying a Sterically Hindered Diol

2-Methyl-6-(p-tolyl)heptane-2,3-diol is a vicinal diol characterized by a sterically hindered tertiary alcohol at the 2-position and a secondary alcohol at the 3-position.[1][2][3][][5][6] This structural complexity presents unique challenges in esterification reactions, primarily concerning regioselectivity and reaction rates. The tertiary alcohol's steric bulk can impede the approach of acylating agents, while the presence of two hydroxyl groups opens the possibility of mono- or di-esterification, with the potential for a mixture of products.[7][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on strategies for the successful esterification of 2-Methyl-6-(p-tolyl)heptane-2,3-diol. We will explore various methodologies, from classic acid-catalyzed reactions to milder, more sophisticated coupling protocols, with a focus on achieving high yields and controlling regioselectivity. The insights provided herein are grounded in established chemical principles and aim to empower researchers to rationally select and optimize esterification conditions for this challenging substrate. In drug discovery, the esterification of such molecules can be a key step in creating prodrugs to improve pharmacokinetic properties or in synthesizing analogs for structure-activity relationship (SAR) studies.[10][11][12][13]

Visualizing the Substrate and Potential Products

The chemical structure of 2-Methyl-6-(p-tolyl)heptane-2,3-diol and its potential mono- and di-ester products are depicted below. Understanding these structures is crucial for devising appropriate synthetic and analytical strategies.

Caption: Chemical structures of the starting diol and potential esterification products.

Selecting the Appropriate Esterification Strategy

The choice of esterification method is paramount and depends on the desired outcome (mono- vs. di-ester), the nature of the carboxylic acid, and the sensitivity of the substrate to harsh conditions. Below is a workflow to guide the selection process.

Caption: Decision workflow for selecting an esterification method.

Comparative Overview of Recommended Protocols

| Method | Key Reagents | Conditions | Advantages | Disadvantages | Primary Outcome |

| Fischer-Speier Esterification | Carboxylic acid, Alcohol (solvent), Strong acid catalyst (e.g., H₂SO₄) | Reflux | Simple, inexpensive.[14][15][16][17][18] | Harsh conditions, equilibrium-limited, not suitable for sensitive substrates.[15][16] | Di-ester (with excess acid) |

| Steglich Esterification | Carboxylic acid, DCC or EDC, DMAP (catalyst) | Room temperature, aprotic solvent (e.g., DCM) | Mild conditions, suitable for sterically hindered alcohols.[19][20] | Formation of urea byproducts, potential for N-acylurea side products.[19] | Mono- or Di-ester |

| Yamaguchi Esterification | Carboxylic acid, 2,4,6-Trichlorobenzoyl chloride (TCBC), Et₃N, DMAP | Room temperature, aprotic solvent (e.g., Toluene) | High yields, mild conditions, good for hindered substrates.[21][22][23][24][25] | Requires stoichiometric amounts of reagents.[24] | Mono-ester (with controlled stoichiometry) |

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification for Di-ester Synthesis

This protocol is suitable for robust carboxylic acids and when di-esterification is the desired outcome. The use of excess carboxylic acid and removal of water drives the equilibrium towards the product.[14][15][16]

Materials:

-

2-Methyl-6-(p-tolyl)heptane-2,3-diol

-

Carboxylic acid (e.g., Acetic acid, 3-5 equivalents)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-Methyl-6-(p-tolyl)heptane-2,3-diol (1.0 eq), the desired carboxylic acid (3.0 eq), and toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected or the reaction is deemed complete by TLC or GC-MS analysis.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction with saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Steglich Esterification for Mono- or Di-ester Synthesis

The Steglich esterification is a mild and effective method for esterifying sterically hindered alcohols.[26][19] By controlling the stoichiometry of the reagents, one can favor either mono- or di-esterification.

Materials:

-

2-Methyl-6-(p-tolyl)heptane-2,3-diol

-

Carboxylic acid (1.1 eq for mono-ester, 2.2 eq for di-ester)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq per carboxylic acid eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

0.5 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-Methyl-6-(p-tolyl)heptane-2,3-diol (1.0 eq), the carboxylic acid, and DMAP in anhydrous DCM in a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC or EDC in anhydrous DCM and add it dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 0.5 M HCl solution, followed by saturated sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Protocol 3: Yamaguchi Esterification for Regioselective Mono-esterification

The Yamaguchi esterification is particularly useful for the synthesis of highly functionalized esters and can offer good regioselectivity with careful control of reaction conditions.[21][22][23][24][25]

Materials:

-

2-Methyl-6-(p-tolyl)heptane-2,3-diol

-

Carboxylic acid (1.0 eq)

-

2,4,6-Trichlorobenzoyl chloride (TCBC) (1.0 eq)

-

Triethylamine (Et₃N) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (1.2 eq)

-

Anhydrous Toluene

-

Saturated ammonium chloride solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous toluene.

-

Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

-

Add 2,4,6-trichlorobenzoyl chloride (1.0 eq) and stir the mixture for 1 hour.

-

In a separate flask, dissolve 2-Methyl-6-(p-tolyl)heptane-2,3-diol (1.0 eq) and DMAP (1.2 eq) in anhydrous toluene.

-

Add the solution of the diol and DMAP to the mixed anhydride solution at room temperature.

-

Stir the reaction mixture for 3-6 hours, monitoring by TLC.

-

Quench the reaction with saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Analytical Characterization and Troubleshooting

Reaction Monitoring:

-

Thin-Layer Chromatography (TLC): A rapid and effective method to monitor the consumption of starting materials and the formation of products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the components of the reaction mixture and assessing the conversion.

Product Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the ester products and for determining the regioselectivity of mono-esterification.

-

Infrared (IR) Spectroscopy: The appearance of a strong carbonyl (C=O) stretch (typically around 1735 cm⁻¹) and the disappearance of the broad O-H stretch of the alcohol are indicative of ester formation.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized ester.

Troubleshooting Common Issues:

-

Low Yield: May be due to incomplete reaction or side reactions. Consider increasing reaction time, temperature (for Fischer esterification), or using a more potent coupling agent. Ensure all reagents are anhydrous for moisture-sensitive reactions like Steglich and Yamaguchi esterification.

-

Mixture of Products (Mono- and Di-esters): Carefully control the stoichiometry of the reagents. For mono-esterification, use a 1:1 ratio of the diol to the acylating agent.

-

Poor Regioselectivity: The secondary alcohol at the 3-position is generally more reactive than the tertiary alcohol at the 2-position. To enhance selectivity, consider using sterically bulky acylating agents or employing protecting group strategies. Boronic acid catalysis has also emerged as a powerful tool for regioselective functionalization of diols.[9]

-

Formation of Byproducts: In Steglich esterification, ensure complete removal of the urea byproduct by filtration. N-acylurea formation can be minimized by keeping the reaction temperature low.[19][27]

References

-

Regioselective Esterification of Vicinal Diols on Monosaccharide Derivatives via Mitsunobu Reactions | Organic Letters - ACS Publications. (n.d.). Retrieved January 16, 2026, from [Link]

-

Regioselective esterification of vicinal diols on monosaccharide derivatives via Mitsunobu reactions - PubMed. (2008). Retrieved January 16, 2026, from [Link]

-

Steglich esterification - Grokipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-